molecular formula C14H16ClN3OS B6720501 N-[4-(5-chlorothiophen-2-yl)butyl]-4-methylpyrimidine-5-carboxamide

N-[4-(5-chlorothiophen-2-yl)butyl]-4-methylpyrimidine-5-carboxamide

Cat. No.: B6720501
M. Wt: 309.8 g/mol
InChI Key: DDFBYQPUCSJWHT-UHFFFAOYSA-N
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Description

N-[4-(5-chlorothiophen-2-yl)butyl]-4-methylpyrimidine-5-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research. This compound features a pyrimidine core substituted with a 5-chlorothiophen-2-yl group and a butyl chain, making it a versatile molecule for various applications.

Properties

IUPAC Name

N-[4-(5-chlorothiophen-2-yl)butyl]-4-methylpyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN3OS/c1-10-12(8-16-9-18-10)14(19)17-7-3-2-4-11-5-6-13(15)20-11/h5-6,8-9H,2-4,7H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDFBYQPUCSJWHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=NC=C1C(=O)NCCCCC2=CC=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(5-chlorothiophen-2-yl)butyl]-4-methylpyrimidine-5-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the 5-chlorothiophen-2-yl intermediate: This step involves the chlorination of thiophene to obtain 5-chlorothiophene.

    Attachment of the butyl chain: The 5-chlorothiophene is then reacted with a butylating agent under suitable conditions to form the 5-chlorothiophen-2-yl butyl intermediate.

    Pyrimidine ring formation: The intermediate is then coupled with a pyrimidine precursor, such as 4-methylpyrimidine-5-carboxylic acid, under conditions that facilitate the formation of the desired carboxamide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-(5-chlorothiophen-2-yl)butyl]-4-methylpyrimidine-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the carboxamide to an amine.

    Substitution: Halogen substitution reactions can occur on the chlorothiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophilic substitution can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Various substituted thiophenes depending on the nucleophile used.

Scientific Research Applications

N-[4-(5-chlorothiophen-2-yl)butyl]-4-methylpyrimidine-5-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(5-chlorothiophen-2-yl)butyl]-4-methylpyrimidine-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(4-chlorothiophen-2-yl)butyl]-4-methylpyrimidine-5-carboxamide
  • N-[4-(5-chlorothiophen-2-yl)butyl]-2-methylpyrimidine-5-carboxamide
  • N-[4-(5-chlorothiophen-2-yl)butyl]-4-methylpyrimidine-2-carboxamide

Uniqueness

N-[4-(5-chlorothiophen-2-yl)butyl]-4-methylpyrimidine-5-carboxamide stands out due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the 5-chlorothiophen-2-yl group and the butyl chain provides unique steric and electronic properties that can be advantageous in certain applications.

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